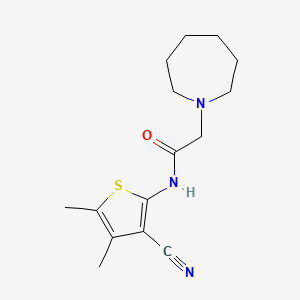

2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Description

2-(Azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a seven-membered azepane ring linked via an acetamide bridge to a 3-cyano-4,5-dimethylthiophene moiety. The thiophene core with electron-withdrawing cyano and lipophilic methyl groups, combined with the azepane ring, suggests unique physicochemical properties that may influence bioactivity, solubility, and metabolic stability .

Propriétés

IUPAC Name |

2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-11-12(2)20-15(13(11)9-16)17-14(19)10-18-7-5-3-4-6-8-18/h3-8,10H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPSGZVVZOQDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CN2CCCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be achieved through a multi-step process:

Formation of the Azepane Ring: The azepane ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

Synthesis of the Thiophene Derivative: The 3-cyano-4,5-dimethylthiophene can be synthesized through the reaction of 2,3-dimethylthiophene with cyanogen bromide in the presence of a base.

Amide Bond Formation: The final step involves the coupling of the azepane derivative with the thiophene derivative using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted amides or thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for novel polymers.

Biological Research: It can be used as a probe to study the function of specific biological pathways or as a ligand in receptor binding studies.

Mécanisme D'action

The mechanism of action of 2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the azepane ring could play crucial roles in binding to these targets, while the thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparaison Avec Des Composés Similaires

Anti-inflammatory Thiophene Derivatives

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide

- Structure : Tetrahydrobenzothiophene with pyrazolone and thiadiazole moieties.

- Comparison: The target compound’s simpler thiophene lacks fused rings but retains the cyano group, which may stabilize hydrogen bonding with enzymatic targets. However, the absence of pyrazolone-thiadiazole hybrid components likely shifts its biological profile .

CD73 Inhibitors with Thiopyridine Scaffolds

2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide

- Structure: Thiopyridine core with bis-aryl and cyano groups.

- Activity: Potent CD73 inhibition (IC₅₀ < 50 nM) for cancer immunotherapy .

- SAR Insight: The thiopyridine scaffold facilitates π-π stacking with protein residues, while the cyano group modulates electronic properties.

Herbicidal Chloroacetamides

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : Chloro-substituted acetamide with methoxymethyl and diethylphenyl groups.

- Activity : Inhibits fatty acid synthesis in weeds (LC₅₀ = 0.8 μM) .

- Comparison: The target compound lacks chloro substituents, suggesting a different mode of action. Its azepane ring may confer selectivity toward non-plant targets, such as insect or mammalian enzymes .

Activité Biologique

2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂S |

| Molecular Weight | 241.32 g/mol |

| IUPAC Name | 2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : The compound potentially inhibits certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Binding : It may interact with various receptors, modulating signaling pathways that influence cellular functions.

Anticancer Properties

Research indicates that compounds similar to 2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide have shown promise in anticancer applications. A study involving related thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in cancer therapy.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Preliminary assays have shown that related compounds exhibit activity against both bacterial and fungal strains, indicating a possible avenue for developing new antimicrobial agents.

Neuroprotective Effects

There is emerging evidence that compounds with similar scaffolds may possess neuroprotective properties. Studies have reported that certain azepane derivatives can protect neuronal cells from oxidative stress-induced damage, hinting at potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxicity of a series of thiophene derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that compounds with azepane moieties exhibited enhanced cytotoxicity compared to controls, suggesting a structure-activity relationship worth exploring further.

- Antimicrobial Testing : In a comparative study of various thiophene derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain modifications led to increased antimicrobial efficacy. This suggests that the incorporation of the azepane ring could enhance the biological activity of such compounds.

- Neuroprotection Study : Research involving oxidative stress models in neuronal cells demonstrated that azepane-containing compounds could reduce cell death and improve cell viability under stress conditions, indicating potential for neuroprotective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.